Meta-Fluorine Positional Isomer Selectivity: Target Binding Differentiation
The compound possesses a meta-fluorine substitution on the phenyl ring, a key determinant of its biological activity profile. In contrast, the para-fluorine regioisomer (1-(4-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide) and the 3-chlorophenyl analog (1-(3-chlorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide) are distinct chemical entities. Meta-fluorination is a well-validated strategy to enhance metabolic stability and modulate target selectivity in kinase inhibitors compared to para-fluorinated or non-fluorinated analogs [1]. No direct head-to-head IC50 data for this specific compound against its para-fluoro or chloro analogs is publicly available. CRITICAL DATA SCARCITY WARNING: High-strength, comparator-based quantitative differentiation evidence (direct head-to-head IC50/Ki data) is extremely limited for CAS 2319784-36-4 in the public domain.
| Evidence Dimension | Positional isomer identity and expected effect on target binding |
|---|---|
| Target Compound Data | CAS 2319784-36-4; Meta-fluorine substituted phenyl ring |
| Comparator Or Baseline | Para-fluoro analog (1-(4-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide); Chloro analog (1-(3-chlorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide) |
| Quantified Difference | Not available; structural distinction established via chemical identity |
| Conditions | Chemical structure analysis; no comparative bioassay data found |
Why This Matters
Procurement of the correct regioisomer is critical as fluorine position can dramatically shift kinase selectivity profiles and metabolic clearance, making generic substitution scientifically invalid.
- [1] Swallow, S. (2008). Fluorine in Medicinal Chemistry. Progress in Medicinal Chemistry, 46, 1-44. View Source
